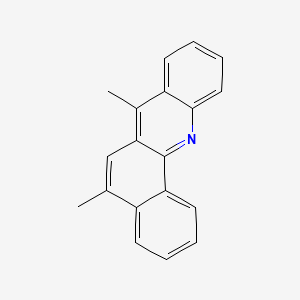

5,7-Dimethylbenz(c)acridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10567-95-0 |

|---|---|

Molecular Formula |

C19H15N |

Molecular Weight |

257.3 g/mol |

IUPAC Name |

5,7-dimethylbenzo[c]acridine |

InChI |

InChI=1S/C19H15N/c1-12-11-17-13(2)15-8-5-6-10-18(15)20-19(17)16-9-4-3-7-14(12)16/h3-11H,1-2H3 |

InChI Key |

XOTOELYULGNYSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5,7-Dimethylbenz(c)acridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 5,7-Dimethylbenz(c)acridine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound belongs to the benzacridine family, a class of polycyclic aromatic hydrocarbons containing a nitrogen atom. Benzacridines have garnered significant attention due to their diverse biological activities and potential applications in various fields. The precise substitution pattern of methyl groups on the benz(c)acridine core can significantly influence its physicochemical properties and biological efficacy. This guide focuses specifically on the synthesis of the 5,7-dimethyl substituted analog.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for constructing the acridine core. The most prominent and relevant methods include the Bernthsen acridine synthesis and multi-component reactions.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis is a classical and widely used method for the preparation of 9-substituted acridines and their benzo-fused analogs. This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at elevated temperatures.

For the synthesis of this compound, the logical starting materials are N-(1-naphthyl)-m-toluidine and acetic acid or acetic anhydride. The reaction proceeds through an initial acylation of the diarylamine, followed by an intramolecular electrophilic cyclization and subsequent dehydration to form the aromatic benz(c)acridine ring system.

Reaction Scheme:

Figure 1: Bernthsen synthesis of this compound.

Experimental Protocol (General Procedure):

-

Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine N-(1-naphthyl)-m-toluidine and a molar excess of acetic anhydride (or glacial acetic acid).

-

Catalyst Addition: Carefully add anhydrous zinc chloride to the reaction mixture. The molar ratio of diarylamine to zinc chloride is a critical parameter that may require optimization.

-

Heating: Heat the reaction mixture to a high temperature, typically in the range of 200-250 °C, for several hours. The optimal reaction time and temperature need to be determined empirically.

-

Work-up: After cooling, the reaction mixture is typically treated with dilute acid to dissolve the zinc salts and then neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, benzene) or by column chromatography on silica gel.

Quantitative Data:

Specific yield and characterization data for the Bernthsen synthesis of this compound are not explicitly reported in the reviewed literature. However, yields for analogous Bernthsen reactions can vary widely, from poor to good, depending on the specific substrates and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅N | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Melting Point | 162 °C (324 °F) | [1] |

| Physical Description | Light yellow powder | [1] |

Multi-component Synthesis of Benzo[c]acridine Derivatives

An alternative and often more efficient approach to the synthesis of benzo[c]acridine derivatives involves a one-pot, multi-component reaction. This strategy typically combines an aromatic aldehyde, a β-naphthylamine, and a 1,3-dicarbonyl compound in the presence of a catalyst. While this method generally produces tetrahydrobenzo[c]acridinone derivatives, subsequent oxidation or aromatization steps could potentially lead to the fully aromatic this compound.

Reaction Scheme (General):

Figure 2: General multi-component synthesis of benzo[c]acridine derivatives.

Experimental Protocol (General Procedure for Benzo[c]acridinone Synthesis):

The following is a general procedure for the synthesis of related benzo[c]acridinone derivatives, which could serve as a starting point for developing a synthesis for the target molecule.

-

Reactant Mixing: A mixture of an aromatic aldehyde (1 mmol), β-naphthylamine (1 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone) (1 mmol) is prepared.

-

Catalyst and Solvent: A suitable catalyst (e.g., p-toluenesulfonic acid, Lewis acids) is added. The reaction may be carried out in a solvent or under solvent-free conditions.

-

Heating: The reaction mixture is heated, often under reflux or microwave irradiation, for a specified period.

-

Work-up and Purification: The product is typically isolated by filtration and purified by recrystallization.

Quantitative Data:

Yields for multi-component syntheses of benzo[c]acridinone derivatives are often reported to be good to excellent. However, the subsequent aromatization to this compound would require an additional step, and the overall yield would depend on the efficiency of both reactions. Specific quantitative data for the synthesis of this compound via this route is not available in the searched literature.

Conclusion

References

In-Depth Technical Guide: 5,7-Dimethylbenz[c]acridine (CAS No. 10567-95-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, biological activity, and potential suppliers of 5,7-dimethylbenz[c]acridine, a heterocyclic aromatic compound of interest in toxicological and cancer research.

Core Properties

5,7-Dimethylbenz[c]acridine is a polycyclic aromatic hydrocarbon (PAH) derivative containing a nitrogen atom within the fused ring system. Its chemical structure and properties are of significant interest due to its classification as a mutagenic and carcinogenic agent.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 10567-95-0 | Internal Knowledge |

| Molecular Formula | C₁₉H₁₅N | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 157-161 °C | [2] |

| Boiling Point | 300 °C at 10 mmHg | [2] |

| Solubility | Insoluble in water | [1] |

Chemical Structure

Synthesis

General Experimental Protocol: Bernthsen Acridine Synthesis (Adapted for 5,7-Dimethylbenz[c]acridine)

Reactants:

-

A suitably substituted diarylamine (e.g., a derivative of N-phenyl-1-naphthylamine with methyl groups at the desired positions).

-

Acetic acid (to provide the methyl group at position 5).

-

Zinc chloride (catalyst and dehydrating agent).

Methodology:

-

A mixture of the diarylamine, an excess of glacial acetic acid, and anhydrous zinc chloride is prepared in a reaction vessel equipped with a reflux condenser.

-

The reaction mixture is heated to a high temperature, typically in the range of 200-270 °C, for several hours (e.g., 24 hours).[3]

-

The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves treating the mixture with aqueous ammonia to neutralize the acid and decompose the zinc chloride complex.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of 5,7-dimethylbenz[c]acridine. Microwave-assisted variations of the Bernthsen synthesis have been shown to significantly reduce reaction times.

Biological Activity and Mechanism of Action

5,7-Dimethylbenz[c]acridine is recognized for its carcinogenic and mutagenic properties. Like many polycyclic aromatic hydrocarbons, its biological activity is not inherent to the parent molecule but results from metabolic activation.

The primary mechanism of action for the carcinogenicity of benz[c]acridines involves their metabolic conversion to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Signaling Pathway: Metabolic Activation and DNA Adduct Formation

The metabolic activation of 5,7-dimethylbenz[c]acridine is a multi-step process primarily carried out by cytochrome P450 enzymes. The key steps leading to its carcinogenic effects are outlined below.

Caption: Metabolic activation of 5,7-dimethylbenz[c]acridine leading to DNA adduct formation and cancer initiation.

Studies have shown that the carcinogenicity of benz[c]acridines is related to the reactivity of their "K-region," a specific bond in the phenanthrene-like portion of the molecule.[5] Metabolic epoxidation at this K-region is a key activation step.[5] The resulting epoxide can then be hydrolyzed to a dihydrodiol, which is further epoxidized to form a highly reactive diol epoxide. This diol epoxide is considered the "ultimate carcinogen" as it can readily react with nucleophilic sites on DNA bases, such as guanine, to form stable covalent adducts. The presence of these bulky adducts can distort the DNA helix, leading to errors during DNA replication and repair, which can result in permanent mutations and ultimately lead to the initiation of cancer.

Suppliers

A number of chemical suppliers may offer 5,7-dimethylbenz[c]acridine for research purposes. It is important to verify the purity and identity of the compound from any supplier. Potential suppliers include:

-

American Custom Chemicals Corporation

-

Aladdin Scientific

-

Chemlyte Solutions

Please note that availability may vary, and this compound may be sold for research and development purposes only. Sigma-Aldrich previously offered this compound but it has been discontinued.

References

- 1. Bernthsen Acridine Synthesis [drugfuture.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. On the metabolic activation of benz[a]acridine and benz[c]acridine by rat liver and lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenic Potential of 5,7-Dimethylbenz(c)acridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenic potential of 5,7-Dimethylbenz(c)acridine. While specific experimental data on the carcinogenicity of this compound is limited in publicly available literature, this document synthesizes information on the broader class of benz[c]acridines to infer its likely metabolic fate and genotoxic mechanisms. Detailed experimental protocols for key assays used to determine the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs are provided, along with visualizations of metabolic pathways and experimental workflows.

Introduction to Benz[c]acridines and Carcinogenicity

Benz[c]acridines are a class of aza-aromatic hydrocarbons, which are structural analogs of polycyclic aromatic hydrocarbons (PAHs). Many PAHs are known to be potent carcinogens, and their nitrogen-containing counterparts, the aza-PAHs, also exhibit a wide range of biological activities, including mutagenicity and carcinogenicity. The carcinogenic activity of these compounds is not inherent but is a consequence of metabolic activation to reactive electrophiles that can form covalent adducts with cellular macromolecules, most notably DNA.

The position of methyl substitution on the benz[c]acridine ring system has a profound effect on its carcinogenic activity. For instance, 7-methylbenz[c]acridine is a potent carcinogen, and its metabolic activation has been extensively studied. In contrast, information specifically on this compound is sparse.

Mechanism of Carcinogenic Action

The prevailing mechanism for the carcinogenicity of benz[c]acridines involves metabolic activation by cytochrome P450 enzymes to form reactive epoxides. Two primary regions of the molecule are susceptible to epoxidation: the "K-region" and the "bay-region".

-

K-region Epoxidation: The K-region of benz[c]acridine is the 5,6-double bond. Epoxidation of this region can lead to the formation of reactive intermediates that can bind to DNA.

-

Bay-region Diol Epoxides: A more complex pathway involves the formation of a dihydrodiol in the bay region of the molecule, which is then further epoxidized to a highly reactive diol epoxide. These bay-region diol epoxides are often considered the ultimate carcinogenic metabolites of many PAHs and aza-PAHs.

For this compound, the methyl group at the 5-position is thought to sterically hinder the metabolic activation at the K-region (the 5,6-bond).[1] A study on various methyl-substituted benz[c]acridines showed a correlation between K-region reactivity, mutagenicity, and carcinogenicity.[1] The steric hindrance from the 5-methyl group in this compound was noted to inhibit the reaction with osmium tetroxide at the K-region, suggesting a potentially lower carcinogenic activity compared to analogs with an unsubstituted K-region.[1]

Signaling Pathway for Metabolic Activation

Caption: Metabolic activation of benz[c]acridines to DNA-reactive species.

Quantitative Data on Carcinogenicity and Mutagenicity

Table 1: In Vivo Tumorigenicity Data

| Compound | Species/Strain | Route of Administration | Dose | Tumor Incidence | Tumor Type | Reference |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |

| Benz[c]acridine | Mouse | Skin Painting | Not Specified | Low Incidence | Skin Tumors | [2] |

| 7-Methylbenz[c]acridine | Newborn Mouse | Intraperitoneal | 0.35 µmol (total) | 8-fold increase vs. parent | Pulmonary Tumors | [3] |

| 7-Methylbenz[c]acridine | Newborn Mouse (male) | Intraperitoneal | 0.35 µmol (total) | 9-fold increase vs. parent | Hepatic Tumors | [3] |

| 7-Methylbenz[c]acridine 3,4-dihydrodiol | Mouse | Skin Painting (Initiation) | 0.15-0.75 µmol | 4- to 6-fold more active than parent | Skin Tumors | [3] |

Table 2: In Vitro Genotoxicity Data (Ames Test)

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Mutagenic Potency (revertants/nmol) | Reference |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |

| Benz[c]acridine | Not Specified | Required | Mutagenic | Not Specified | [1] |

| 7-Methylbenz[c]acridine 3,4-dihydrodiol | Not Specified | Required | Potent Mutagen | Not Specified | [4] |

| anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine | Not Specified | Not Required | Potent Mutagen | Not Specified | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments required to assess the carcinogenic potential of a compound like this compound.

In Vitro Mutagenicity: Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Objective: To determine if this compound or its metabolites can induce mutations in a bacterial system.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Test compound (this compound)

-

S9 fraction from induced rat liver (for metabolic activation)

-

Cofactors for S9 mix (e.g., NADP+, glucose-6-phosphate)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/Biotin solution

-

Positive and negative controls

Procedure:

-

Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

-

In a test tube, add the test compound at various concentrations, the Salmonella tester strain, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

-

Incubate the mixture at 37°C for a short period (e.g., 20 minutes).

-

Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: A simplified workflow for conducting an Ames test.

In Vivo Tumorigenicity: Mouse Skin Painting Assay

This assay is used to determine the tumor-initiating and/or tumor-promoting activity of a chemical on mouse skin.

Objective: To assess the ability of this compound to initiate or promote tumor formation on mouse skin.

Materials:

-

SENCAR or other susceptible mouse strain

-

Test compound (this compound)

-

A known tumor initiator (e.g., 7,12-dimethylbenz[a]anthracene - DMBA)

-

A known tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate - TPA)

-

Acetone (vehicle)

Procedure (Initiation Assay):

-

Shave the dorsal skin of the mice.

-

Apply a single, sub-carcinogenic dose of the test compound dissolved in acetone to the shaved area.

-

After a recovery period (e.g., 1-2 weeks), begin twice-weekly applications of a tumor promoter (e.g., TPA) to the same area.

-

Continue promoter application for a prolonged period (e.g., 20-26 weeks).

-

Monitor the mice weekly for the appearance, number, and size of skin tumors.

-

A significant increase in the number of tumors per mouse in the test group compared to the control group (promoter only) indicates tumor-initiating activity.

Caption: Workflow for a mouse skin painting initiation assay.

In Vitro Metabolism: Rat Liver Microsome Assay

This assay is used to study the metabolic fate of a compound and identify its metabolites.

Objective: To determine the metabolites of this compound when incubated with liver microsomes.

Materials:

-

Rat liver microsomes (from induced or uninduced rats)

-

Test compound (this compound)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

-

Prepare an incubation mixture containing the rat liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the parent compound and its metabolites using HPLC or LC-MS.

DNA Adduct Analysis: ³²P-Postlabeling Assay

This is a highly sensitive method for detecting and quantifying DNA adducts.

Objective: To determine if this compound forms DNA adducts in vitro or in vivo.

Materials:

-

DNA sample (from treated cells or animal tissues)

-

Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion)

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

Isolate and purify DNA from the experimental system.

-

Enzymatically digest the DNA to 3'-mononucleotides.

-

Enrich the adducted nucleotides from the normal nucleotides.

-

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detect and quantify the adducts by phosphorimaging or autoradiography.

Conclusion

The carcinogenic potential of this compound has not been extensively studied, and specific quantitative data on its tumorigenicity and mutagenicity are lacking. However, based on structure-activity relationships within the benz[c]acridine class of compounds, the presence of a methyl group at the 5-position is predicted to sterically hinder metabolic activation at the K-region, which may lead to a lower carcinogenic potential compared to other analogs.[1]

To definitively characterize the carcinogenic risk posed by this compound, a battery of toxicological assays is required. The experimental protocols detailed in this guide provide a framework for such an evaluation, encompassing in vitro mutagenicity, in vivo tumorigenicity, metabolic profiling, and the detection of DNA adducts. The data generated from these studies would be essential for a comprehensive risk assessment and would provide valuable insights for researchers, scientists, and drug development professionals working with this and related aza-aromatic compounds.

References

- 1. Relationship of carcinogenicity, mutagenicity, and K-region reactivity in benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Methylbenz[c]acridine: mutagenicity of some of its metabolites and derivatives, and the identification of trans-7-methylbenz[c]-acridine-3,4-dihydrodiol as a microsomal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5,7-Dimethylbenz(c)acridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,7-Dimethylbenz(c)acridine is a methylated polycyclic aza-aromatic hydrocarbon known for its mutagenic and carcinogenic properties. Its biological activity is not intrinsic but is contingent upon metabolic activation into reactive electrophilic intermediates. This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of diol epoxides that can covalently bind to cellular macromolecules, most notably DNA. This guide elucidates the multi-stage mechanism of action of this compound, commencing with its metabolic activation, followed by its interaction with DNA, and detailing its influence on critical signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway. This document synthesizes findings from various experimental studies, presenting quantitative data and detailed methodologies to provide a comprehensive resource for the scientific community.

Introduction

Benz(c)acridines are a class of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) that are environmental contaminants and products of incomplete combustion. The parent compound, benz(c)acridine, and its methylated derivatives have been the subject of extensive research due to their carcinogenic activities.[1] The position of methyl substitution significantly influences the biological activity of these compounds. This compound, a member of this family, exhibits its genotoxic effects after undergoing metabolic activation to reactive species that can damage DNA, a critical initiating step in chemical carcinogenesis.[1][2] Understanding the precise mechanism of action is fundamental for risk assessment and the development of potential interventional strategies.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenic potential of this compound is realized through a multi-step metabolic activation process, predominantly occurring in the liver.[3][4] This pathway converts the relatively inert parent compound into highly reactive electrophiles capable of interacting with nucleophilic sites on cellular macromolecules.

Key Enzymatic Players: The primary enzymes involved in this bioactivation are the cytochrome P450 (CYP) monooxygenases , particularly isoforms like CYP1A1 and CYP1B1.[5][6][7] The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance the metabolic activation of these compounds.[6] Following the initial oxidation by CYPs, epoxide hydrolase plays a crucial role in converting the resulting epoxides into trans-dihydrodiols.[5]

The Bay-Region Theory: The carcinogenicity of many PAHs, including benz(c)acridines, is explained by the "bay-region" theory. This theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the molecule are particularly carcinogenic. These bay-region diol-epoxides are highly reactive and form stable adducts with DNA.[2][8] For benz(c)acridines, the metabolic pathway proceeds as follows:

-

Initial Oxidation: Cytochrome P450 enzymes oxidize the benz(c)acridine molecule, often at the K-region (the 5,6-bond) or other positions.[1][3]

-

Hydration: Epoxide hydrolase converts the initial epoxide to a trans-dihydrodiol. The formation of the 3,4-dihydrodiol is a critical step for many carcinogenic benz(c)acridines.[2][9]

-

Second Oxidation: The resulting dihydrodiol is oxidized again by CYP enzymes, forming a diol epoxide.[2][5] The bay-region 3,4-diol-1,2-epoxide is often the ultimate carcinogenic metabolite.[2]

The methyl group at the 7-position of 7-methylbenz[c]acridine has been shown to enhance its tumor-initiating activity compared to the unsubstituted parent compound.[2] While the specific metabolic profile for this compound is less detailed in the available literature, the general pathway for methylated benz(c)acridines serves as the primary model. The substituent in the 5-position can sterically hinder reactions at the K-region, potentially directing metabolism towards other sites.[1]

Caption: Metabolic activation pathway of benz(c)acridines.

Core Mechanism: DNA Interaction and Damage

The ultimate mechanism of action of this compound is its ability to cause genetic damage. This occurs primarily through two mechanisms: covalent adduction and intercalation.

-

Covalent Adduction: The electrophilic bay-region diol epoxide is the primary agent of DNA damage. It readily reacts with nucleophilic sites on DNA bases, particularly the exocyclic amino groups of guanine and adenine, to form stable, bulky covalent adducts. These adducts distort the DNA double helix, interfering with critical cellular processes like DNA replication and transcription. This can lead to misincorporation of bases by DNA polymerases, resulting in permanent mutations (e.g., transversions) if not properly repaired by the cell's DNA repair machinery.[9]

-

Intercalation: The planar aromatic ring system of acridine derivatives allows them to insert, or intercalate, between the base pairs of the DNA double helix.[10][11] This non-covalent interaction can also disrupt DNA structure and function, potentially leading to frameshift mutations during replication.[10][12] While covalent adduction by the diol epoxide metabolite is considered the primary driver of its potent carcinogenicity, intercalation is another important aspect of the interaction of acridine compounds with DNA.[13]

The combination of these interactions leads to genotoxicity, which, if unrepaired, can initiate the process of carcinogenesis by causing mutations in critical genes, such as tumor suppressor genes and proto-oncogenes.

Caption: Interaction of activated benz(c)acridine with DNA.

Modulation of Cellular Signaling: The Aryl Hydrocarbon Receptor (AhR) Pathway

Polycyclic aromatic hydrocarbons are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14][15] AhR signaling plays a complex role in both xenobiotic metabolism and various pathophysiological processes, including cancer.

The Canonical AhR Pathway:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Binding of a ligand, such as this compound, causes a conformational change.

-

Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.

-

Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[16]

-

Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[16]

-

Biological Response: This binding initiates the transcription of a battery of genes, most notably the Phase I metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1, and Phase II enzymes.[16][17]

This induction of CYP enzymes can enhance the metabolic activation of the benz(c)acridine itself, representing a critical link between AhR signaling and the compound's genotoxicity. Beyond xenobiotic metabolism, sustained AhR activation can modulate other pathways involved in cell proliferation, apoptosis, and immune responses, further contributing to its carcinogenic effects.[14][16]

References

- 1. Relationship of carcinogenicity, mutagenicity, and K-region reactivity in benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the metabolic activation of benz[a]acridine and benz[c]acridine by rat liver and lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat liver microsomal metabolites of 7-methylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The proximate carcinogen trans-3,4-dihydroxy-3,4-dihydro-dibenz[c,h]acridine is oxidized stereoselectively and regioselectively by cytochrome 1A1, epoxide hydrolase and hepatic microsomes from 3-methylcholanthrene-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of specific cytochromes P450 in the formation of 7,12-dimethylbenz(a)anthracene-protein adducts in rat liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity Studies with Dibenz(A,H)Acridine Derivative - Subodh Kumar [grantome.com]

- 9. Differentiated genotoxic response of carcinogenic and non-carcinogenic benzacridines and metabolites in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aryl hydrocarbon receptor activation alters immune cell populations in the lung and bone marrow during coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. collaborate.princeton.edu [collaborate.princeton.edu]

- 16. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

5,7-Dimethylbenz(c)acridine: A Historical and Technical Overview for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive historical and technical overview of 5,7-Dimethylbenz(c)acridine, a polycyclic aromatic hydrocarbon (PAH). Given the limited direct research on this specific isomer, this guide synthesizes information from studies on closely related dimethylbenz(c)acridine isomers and the broader class of benz(c)acridines to present a cohesive understanding for researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound belongs to the family of benz(c)acridines, a group of nitrogen-containing heterocyclic aromatic compounds. While the parent compound, acridine, was first isolated from coal tar in 1870, the synthesis and study of its various methylated derivatives have been of interest due to their potent biological activities, particularly their carcinogenicity.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes available data and provides context from related isomers.

| Property | This compound Value | Related Isomer Data |

| Molecular Formula | C₁₉H₁₅N | 7,9-Dimethylbenz(c)acridine: C₁₉H₁₅N[2] 7,10-Dimethylbenz(c)acridine: C₁₉H₁₅N[3] |

| Molecular Weight | 257.33 g/mol | 7,9-Dimethylbenz(c)acridine: 257.33 g/mol [2] 7,10-Dimethylbenz(c)acridine: 257.3 g/mol [3] |

| CAS Number | 10567-95-0 | 7,9-Dimethylbenz(c)acridine: 963-89-3[2] 7,10-Dimethylbenz(c)acridine: 2381-40-0[3] |

| Appearance | Not specified | 7,9-dimethylbenz(c)acridine is a light yellow powder[2]. |

| Melting Point | Not specified | 7,9-Dimethylbenz(c)acridine: 162.2 °C (324 °F)[2] |

| Boiling Point | Not specified | - |

| Solubility | Not specified | 7,9-dimethylbenz(c)acridine: Insoluble in water[2]. |

Synthesis

A specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature. However, the general and widely used method for synthesizing acridine and its derivatives is the Bernthsen acridine synthesis [4][5][6][7]. This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures[4][5][7].

A plausible synthetic route for this compound using a modified Bernthsen synthesis is outlined below.

Caption: Plausible Bernthsen synthesis route for this compound.

Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of this compound is limited. However, based on the extensive research on other dimethylbenz(c)acridine isomers and related PAHs, a strong carcinogenic and mutagenic potential can be inferred.

Carcinogenicity and Mutagenicity

Many benz(c)acridine derivatives are known carcinogens. Their mechanism is believed to involve metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process can lead to mutations and initiate carcinogenesis[8]. The study by Okano et al. (1979) included this compound in a group of compounds tested for mutagenicity on Salmonella typhimurium in the presence of a metabolic activation system (S-9 mix)[1]. While the specific mutagenic potential of the 5,7-isomer was not detailed in the abstract, the general finding was that benz(c)acridines exhibit mutagenic activity under these conditions[1].

Mechanism of Action

The carcinogenic and mutagenic effects of benz(c)acridines are generally attributed to the following sequence of events:

-

Metabolic Activation: Like other PAHs, benz(c)acridines are metabolically activated by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1) to form reactive epoxide intermediates[9][10][11].

-

DNA Intercalation: The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix[3]. This non-covalent interaction can disrupt DNA replication and transcription.

-

DNA Adduct Formation: The reactive epoxide metabolites can then form covalent bonds with DNA bases, primarily guanine and adenine, creating bulky DNA adducts[8].

-

Genotoxicity: These DNA adducts can lead to errors during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can lead to the initiation of cancer.

The following diagram illustrates the proposed metabolic activation and DNA damage pathway.

Caption: Proposed mechanism of this compound-induced carcinogenesis.

Signaling Pathways

The biological effects of PAHs like this compound are often mediated through specific signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs[12][13][14]. Upon binding to a ligand like a benz(c)acridine, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcriptional activation of genes involved in xenobiotic metabolism, including the cytochrome P450 enzymes[15]. This process is central to the metabolic activation of these compounds.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts by activated benz(c)acridines triggers the DNA Damage Response (DDR) pathway[16][17][18]. This complex network of signaling pathways detects DNA lesions, signals their presence, and promotes their repair. Key proteins in this pathway include ATM and ATR kinases, which are activated by DNA double-strand and single-strand breaks, respectively[17][18]. If the DNA damage is too extensive to be repaired, the DDR pathway can induce cell cycle arrest or apoptosis.

Caption: Overview of the DNA Damage Response (DDR) pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols for assessing the carcinogenicity and mutagenicity of polycyclic aromatic hydrocarbons.

In Vivo Carcinogenicity Study (Adapted from OECD Guideline 451)

-

Test System: Male and female mice (e.g., C57BL/6 or similar strain), typically 50 animals per sex per group.

-

Administration: The test substance is typically administered via dermal application, oral gavage, or subcutaneous injection. The vehicle should be inert (e.g., acetone for dermal application, corn oil for gavage).

-

Dose Levels: At least three dose levels plus a vehicle control group are used. Doses are determined from preliminary toxicity studies.

-

Duration: The study duration is typically 18-24 months for mice[19][20].

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined microscopically for neoplastic lesions.

-

Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.

Bacterial Reverse Mutation Test (Ames Test)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs (cannot synthesize histidine).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix from induced rat liver) to detect mutagens that require metabolic activation[21].

-

Procedure:

-

The tester strain, the test compound at various concentrations, and the S-9 mix (if used) are combined in molten top agar.

-

The mixture is poured onto a minimal glucose agar plate (lacking histidine).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect[21].

Conclusion

This compound is a member of a class of potent biologically active compounds. While direct research on this specific isomer is limited, the wealth of information on related dimethylbenz(c)acridines strongly suggests that it is a mutagenic and carcinogenic compound. Its mechanism of action is likely to involve metabolic activation by cytochrome P450 enzymes, followed by DNA intercalation and the formation of DNA adducts, leading to genotoxicity. The Aryl Hydrocarbon Receptor and DNA Damage Response pathways are key signaling networks implicated in its biological effects. Further research is warranted to fully characterize the specific toxicological and pharmacological profile of this compound to better understand its potential risks and to inform the development of safer chemical entities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 7,9-Dimethylbenz(c)acridine | C19H15N | CID 13757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DNA - Wikipedia [en.wikipedia.org]

- 4. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of polycyclic aza-aromatic carcinogens catalyzed by four expressed human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Polycyclic aromatic hydrocarbons (PAHs) present in ambient urban dust drive proinflammatory T cell and dendritic cell responses via the aryl hydrocarbon receptor (AHR) in vitro | PLOS One [journals.plos.org]

- 13. Environmental exposure and the role of AhR in the tumor microenvironment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 17. THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. youtube.com [youtube.com]

Solubility and Stability of 5,7-Dimethylbenz(c)acridine in Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Dimethylbenz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) and a derivative of benz(c)acridine. Understanding its solubility and stability in common laboratory solvents is crucial for a wide range of research applications, from biological screening to synthetic chemistry and pharmaceutical development. This document outlines the expected solubility and stability profile of this compound, provides detailed experimental protocols for its characterization, and presents a logical workflow for these assessments.

Physicochemical Properties of Related Compounds

To infer the properties of this compound, it is instructive to examine the data available for the parent acridine and a closely related isomer, 7,9-Dimethylbenz[c]acridine.

Predicted Properties of this compound

Based on its structure—a large, nonpolar polycyclic aromatic system with two methyl groups—this compound is expected to exhibit the following characteristics:

-

Low aqueous solubility: The hydrophobic nature of the benz(c)acridine core suggests poor solubility in water.

-

Good solubility in nonpolar organic solvents: Solvents like benzene, toluene, and chloroform are likely to be effective at dissolving this compound.

-

Moderate solubility in polar aprotic solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be suitable for preparing stock solutions for biological assays.

-

Limited solubility in polar protic solvents: Alcohols like ethanol and methanol may show some solvating power, but likely less than aprotic solvents.

-

Sensitivity to light and air: Similar to other acridine derivatives, this compound may be susceptible to photodegradation and oxidation.[1]

Solubility Data for Related Compounds

The following table summarizes the available solubility data for acridine and 7,9-Dimethylbenz[c]acridine. This information can be used to guide solvent selection for this compound.

| Compound | Solvent | Solubility | Temperature |

| Acridine | Water | 38.4 mg/L | 24 °C[2] |

| Hot Water | Slightly Soluble | - | |

| Ethanol | Very Soluble | - | |

| Ether | Very Soluble | - | |

| Benzene | Very Soluble | - | |

| Carbon Disulfide | Very Soluble | - | |

| 7,9-Dimethylbenz[c]acridine | Water | Insoluble | -[1] |

| Unspecified | < 1 mg/mL | 17.8 °C (64 °F)[1] |

Stability Profile of Related Compounds

| Compound | Condition | Stability Notes |

| Acridine | General | Stable compound with a weakly basic character.[3] |

| 7,9-Dimethylbenz[c]acridine | Air and Light | Sensitive to exposure.[1] |

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound. A pre-established calibration curve of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify the likely degradation products and pathways of a compound under stress conditions.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol)

-

Hydrochloric acid (HCl) solution (for acidic stress)

-

Sodium hydroxide (NaOH) solution (for basic stress)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

-

High-intensity light source (for photolytic stress)

-

Oven (for thermal stress)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare several aliquots of the this compound stock solution.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 N HCl.

-

Basic Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 N NaOH.

-

Oxidation: Add H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.

-

Photolytic Degradation: Expose an aliquot to a high-intensity light source (e.g., consistent with ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Place an aliquot in an oven at an elevated temperature (e.g., 60 °C).

-

-

Time Points: Incubate the stressed samples for a defined period, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples at each time point by HPLC-PDA or HPLC-MS.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent this compound peak over time.

-

Identify the formation of any new peaks, which represent degradation products.

-

The use of a PDA or MS detector can help in the initial characterization of the degradants.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the solubility and stability of a new chemical entity like this compound.

References

Spectroscopic and Spectrometric Characterization of 5,7-Dimethylbenz(c)acridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic and spectrometric data for 5,7-Dimethylbenz(c)acridine (CAS RN: 963-89-3), also referred to as 7,9-Dimethylbenz[c]acridine. Due to historical naming conventions, both names are used in scientific literature to refer to the same molecule. This document compiles the known mass spectrometry data, outlines generalized experimental protocols for spectroscopic analysis of this class of compounds, and presents a logical workflow for its characterization.

Molecular and Spectroscopic Data

This compound is a polycyclic aromatic hydrocarbon containing a nitrogen heteroatom, with the molecular formula C₁₉H₁₅N and a molecular weight of 257.33 g/mol .[1][2] Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry data for this compound has been reported, primarily through electron ionization (EI) methods. The key mass-to-charge ratios (m/z) are summarized in the table below.

| Ion | m/z | Relative Intensity |

| [M]⁺ (Molecular Ion) | 257 | Top Peak |

| [M-CH₃]⁺ | 242 | Second Highest |

| [M+H]⁺ | 258 | Third Highest |

| Table 1: Key mass spectrometry peaks for this compound. Data sourced from NIST Mass Spectrometry Data Center.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, based on standard laboratory practices for the analysis of heterocyclic and aromatic compounds, the following generalized protocols can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Optimize acquisition parameters, including the spectral width, number of scans, and relaxation delay, to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry

For the mass spectrometric analysis of this compound, a common method would be:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For volatile and thermally stable compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Ionization: Employ Electron Ionization (EI) to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric characterization of this compound.

This comprehensive approach ensures the accurate identification and structural confirmation of this compound, which is essential for its application in research and development.

References

The Discovery, Isolation, and Biological Significance of Benz(c)acridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(c)acridine and its derivatives represent a class of polycyclic aromatic nitrogen heterocycles that have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of these compounds. It details experimental protocols for their synthesis and purification, presents quantitative data on their anticancer and antimicrobial properties, and elucidates their mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Isolation

The history of benz(c)acridines is intrinsically linked to the discovery of their parent compound, acridine. In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[1] This discovery paved the way for the exploration of aza-polycyclic aromatic hydrocarbons. One of the earliest and most notable methods for synthesizing the acridine core structure was the Bernthsen acridine synthesis, first reported in 1884.[2][3][4] This reaction involves the condensation of a diphenylamine with a carboxylic acid in the presence of zinc chloride. While the precise first synthesis of a benz(c)acridine derivative is not easily pinpointed in historical literature, the fundamental synthetic strategies for acridines laid the groundwork for the eventual creation and investigation of their benzo-fused analogues.

Modern approaches to the isolation and purification of benz(c)acridine derivatives from crude reaction mixtures or environmental samples rely on standard chromatographic and crystallization techniques.

Experimental Protocols: Isolation and Purification

1.1.1. General Recrystallization Protocol for Benz(c)acridine Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. For many benz(c)acridine derivatives, particularly those with polar functional groups, alcohols such as ethanol have proven effective.[5]

Protocol:

-

Solvent Selection: In a small test tube, dissolve a small amount of the crude benz(c)acridine derivative in a minimal amount of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and toluene.[6][7]

-

Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

1.1.2. General High-Performance Liquid Chromatography (HPLC) Purification Protocol

Reversed-phase HPLC is a common method for the high-resolution purification of benz(c)acridine derivatives.[8][9]

Protocol:

-

Column and Mobile Phase Selection: A C18 column is typically used. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape.[10][11]

-

Gradient Elution: A gradient elution is often employed, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage. A typical gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 30 minutes.

-

Sample Preparation: Dissolve the crude sample in a small amount of the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

-

Purification: Inject the sample onto the HPLC system. Collect the fractions corresponding to the desired product peak.

-

Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure.

Synthesis of Benz(c)acridine Derivatives

A variety of synthetic methods have been developed for the preparation of benz(c)acridine derivatives. One-pot multicomponent reactions are particularly attractive due to their efficiency and atom economy.

Experimental Protocol: One-Pot Synthesis of 7,10,11,12-Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives

This protocol is adapted from the work of Ziarani et al. and provides a straightforward method for the synthesis of a range of tetrahydrobenzo[c]acridin-8(9H)-one derivatives.[12][13]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Dimedone (1 mmol)

-

1-Naphthylamine (1 mmol)

-

Ethanol (for work-up)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, dimedone, 1-naphthylamine, and the catalyst.

-

Heat the mixture under solvent-free conditions (typically 100-140°C) or stir in a solvent like ethanol at room temperature, depending on the chosen catalyst.[5][13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if the reaction was solvent-free, add hot ethanol to dissolve the product and separate the catalyst by filtration. If the reaction was in ethanol, proceed to the next step.

-

Allow the ethanolic solution to cool to room temperature. The product will crystallize out of the solution.

-

Collect the pure product by vacuum filtration and wash with a small amount of cold ethanol.

Biological Activities and Quantitative Data

Benz(c)acridine derivatives exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Many benz(c)acridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves DNA intercalation or inhibition of key cellular processes like tubulin polymerization.

Table 1: In Vitro Anticancer Activity of Selected Benz(c)acridine-dione Derivatives

| Compound | MCF-7 (IC50, µM) | A2780 (IC50, µM) | HeLa (IC50, µM) | HepG2 (IC50, µM) | DU145 (IC50, µM) | A549 (IC50, µM) | PC3 (IC50, µM) | LNCAP (IC50, µM) |

| 4c | 8.48 ± 1.43 | 11.13 ± 2.43 | 24.32 ± 5.34 | 23.34 ± 2.54 | 10.25 ± 1.56 | 8.23 ± 1.46 | 12.23 ± 2.3 | 15.67 ± 2.1 |

| 4g | 16.24 ± 1.81 | 10.43 ± 1.46 | 22.86 ± 1.45 | 15.07 ± 1.63 | 13.73 ± 1.23 | 9.01 ± 0.24 | 5.23 ± 1.37 | 18.54 ± 2.11 |

Data extracted from a study on novel benzo[c]acridine-diones.

Antimicrobial Activity

Mechanisms of Action and Signaling Pathways

The biological effects of benz(c)acridine compounds are mediated through several key mechanisms at the molecular level.

DNA Intercalation

The planar structure of the benz(c)acridine ring system allows it to insert between the base pairs of the DNA double helix.[15] This intercalation distorts the DNA structure, interfering with replication and transcription, which can ultimately lead to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

Certain benz(c)acridine derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis in cancer cells.

4.2.1. Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Protocol:

-

Reagent Preparation: Prepare a solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., PIPES buffer) containing GTP.

-

Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test benz(c)acridine compound or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Induction of Apoptosis via the ROS-JNK Signaling Pathway

Some benz(c)acridine derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Conclusion

Benz(c)acridine compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their rich history, coupled with modern synthetic and analytical techniques, continues to fuel research into their diverse biological activities. This technical guide has provided a comprehensive overview of the key aspects of benz(c)acridine chemistry and biology, from their initial discovery to their detailed mechanisms of action. The provided experimental protocols, quantitative data, and signaling pathway diagrams are intended to empower researchers to further explore the potential of this important class of heterocyclic compounds. As our understanding of the intricate cellular pathways they modulate deepens, so too will the opportunities to design and develop novel benz(c)acridine-based drugs for the treatment of cancer and infectious diseases.

References

- 1. Acridine - Wikipedia [en.wikipedia.org]

- 2. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]

- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 5. l-Proline-catalysed one-pot synthesis of tetrahydrobenzo[c]acridin-8(7H)-ones at room temperature [comptes-rendus.academie-sciences.fr]

- 6. Solvent and Isotopic Effects on Acridine and Deuterated Acridine Polymorphism [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Separation and purification of short-, medium-, and long-stranded RNAs by RP-HPLC using different mobile phases and C18 columns with various pore sizes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. agilent.com [agilent.com]

- 11. assayprism.com [assayprism.com]

- 12. researchgate.net [researchgate.net]

- 13. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]

- 14. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: 5,7-Dimethylbenz(c)acridine as a DNA Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine derivatives are a well-established class of compounds known for their ability to intercalate into DNA, leading to a variety of biological effects, including anticancer and mutagenic properties.[1] 5,7-Dimethylbenz(c)acridine belongs to this class of polycyclic aromatic hydrocarbons and is of significant interest for its potential applications in cancer research and drug development. Its planar structure allows it to insert between the base pairs of the DNA double helix, disrupting DNA replication and transcription, which can ultimately lead to cell cycle arrest and apoptosis.[2]

These application notes provide a comprehensive overview of the use of this compound as a DNA intercalating agent. It includes summaries of quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of experimental workflows and signaling pathways.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables present data for structurally related acridine and benz(c)acridine derivatives to provide a comparative context for its potential activity.

Table 1: Cytotoxicity of Representative Acridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Acridine-Thiourea Derivative (DL-08) | B16-F10 (Murine Melanoma) | 14.79 | [3] |

| Acridine-Thiourea Derivative (DL-08) | HepG2 (Human Hepatocellular Carcinoma) | 21.28 | [3] |

| 9-Anilinoacridine Derivative | K562 (Human Myelogenous Leukemia) | low micromolar | [4] |

| 9-Anilinoacridine Derivative | HepG-2 (Human Hepatocellular Carcinoma) | low micromolar | [4] |

| Benzimidazole Acridine Derivative (VIIc) | HCT-116 (Human Colon Cancer) | 4.75 | [5] |

| Benzimidazole Acridine Derivative (VIIa) | Hep-2 (Human Laryngeal Cancer) | 3.75 | [5] |

| N-(Acridin-9-yl)-N-(2-substituted benzoyl) Derivative (APZ7) | MCF-7 (Human Breast Cancer) | 46.402 (µg/ml) | [6] |

| N-(Acridin-9-yl)-N-(2-substituted benzoyl) Derivative (AP10) | MCF-7 (Human Breast Cancer) | 59.42 (µg/ml) | [6] |

Table 2: DNA Binding Affinity of Representative Acridine Derivatives

| Compound | Method | Binding Constant (Kb) (M-1) | Reference |

| Acridine-Thiourea Derivative (CL-07) | Fluorescence Titration | 4.75 x 104 | [3] |

| (Acridin-4-yl)benzohydrazide Derivative (3b) | UV-Vis Titration | 3.18 x 103 | [7] |

| Cationic Acridine Derivatives | Various | - | [8] |

| 5-Methylacridine-4-carboxamide | Competitive Dialysis, NMR Titration | High Affinity | [9] |

Experimental Protocols

DNA Intercalation Assessment by Fluorescence Titration

This protocol describes how to determine the DNA binding affinity of a compound like this compound by monitoring the changes in its fluorescence upon titration with DNA.

Principle: Intercalation of the compound into the DNA helix alters its microenvironment, leading to changes in its fluorescence properties (intensity and/or wavelength).

Materials:

-

This compound stock solution (in DMSO or ethanol)

-

Calf Thymus DNA (ctDNA) stock solution (in Tris-HCl buffer)

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Prepare a working solution of this compound in Tris-HCl buffer at a fixed concentration (e.g., 1-10 µM).

-

Place the compound solution in a quartz cuvette and record its initial fluorescence emission spectrum.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes.

-

Record the fluorescence emission spectrum after each titration point.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant (Kb).[7][10]

Ethidium Bromide Displacement Assay

This competitive binding assay is used to confirm the intercalative binding mode of a compound.

Principle: Ethidium bromide (EtBr) is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that also intercalates will compete with EtBr for the binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.[11][12]

Materials:

-

Ethidium Bromide (EtBr) solution

-

Calf Thymus DNA (ctDNA) solution

-

This compound solution

-

Tris-HCl buffer

-

Fluorometer

Protocol:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and incubate until a stable fluorescence signal is achieved, indicating the formation of the EtBr-DNA complex.

-

Record the initial fluorescence of the EtBr-DNA solution.

-

Add increasing concentrations of this compound to the EtBr-DNA solution.

-

After each addition, mix and incubate for a few minutes to reach equilibrium.

-

Measure the fluorescence intensity.

-

A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode for the test compound.[13][14]

-

The data can be used to calculate the concentration of the compound that causes a 50% reduction in fluorescence (IC50).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI in a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[15]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate at 37°C for 30 minutes.

-

Add the PI staining solution and incubate in the dark for 15-30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[15]

-

Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay

This assay determines if this compound can inhibit the activity of topoisomerase II, a key enzyme in DNA replication and a common target for anticancer drugs.

Principle: Topoisomerase II relaxes supercoiled DNA. The inhibition of this enzyme can be visualized by a change in the electrophoretic mobility of plasmid DNA.[17][18][19]

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer

-

This compound

-

Positive control (e.g., etoposide or amsacrine)

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

Protocol:

-

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and human topoisomerase IIα.

-

Add different concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[17][18]

-

Stop the reaction by adding a stop solution (containing SDS and proteinase K).

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA dye and visualize the DNA bands under UV light.

-

In the absence of an inhibitor, topoisomerase II will relax the supercoiled DNA, resulting in a slower migrating band. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.[17]

Visualizations

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for evaluating this compound.

Caption: Putative signaling pathway initiated by DNA intercalation.

Caption: Logical relationship of molecular properties to biological effect.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Fast Fluorescence Titration Quantification of Plasmid DNA with DNA Attractive Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rat liver microsomal metabolites of 7-methylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. DNA Binding Properties of Some Cationic Acridine Derivatives [zenodo.org]

- 9. Synthesis, DNA-binding and antiproliferative properties of acridine and 5-methylacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Induction of Carcinogenesis with 5,7-Dimethylbenz(c)acridine

Introduction

5,7-Dimethylbenz(c)acridine is a polycyclic aromatic hydrocarbon belonging to the benz(c)acridine family. Compounds in this class are known for their carcinogenic properties, which are mediated by metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating tumorigenesis. The carcinogenicity of benz(c)acridines has been demonstrated in various animal models, with the mouse skin tumor initiation-promotion model being a well-established system for studying their effects.